![molecular formula C6H10N4 B569905 3-Méthyl-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 886886-04-0](/img/structure/B569905.png)
3-Méthyl-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a methyl group attached to the triazole ring. It has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have identified 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine as a promising candidate for antimicrobial activity. A series of derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. The compound exhibited significant inhibitory effects on Mycobacterium tuberculosis through its action as an MmpL3 inhibitor. Molecular docking studies suggested that the compound binds effectively to the target site on the enzyme, indicating its potential as a lead compound for tuberculosis treatment .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. In vitro studies demonstrated that it could modulate neurotransmitter systems involved in anxiety and depression. The results indicate that derivatives of this compound may serve as potential anxiolytics or antidepressants by interacting with serotonin and dopamine receptors .
Case Study 1: Synthesis and Evaluation of Antitubercular Activity
A study published in 2024 synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antitubercular activity. The findings revealed that compounds containing the 3-methyl group exhibited enhanced activity against Mycobacterium tuberculosis compared to other analogs. This study underscores the importance of structural modifications in enhancing biological activity .
Compound | Activity Against M. tuberculosis | Binding Affinity (kcal/mol) |
---|---|---|
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | Significant | -9.5 |
Derivative A | Moderate | -7.8 |
Derivative B | Weak | -6.0 |
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of this compound. Behavioral tests in rodent models indicated that administration of 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests a potential role in treating anxiety disorders .
Mécanisme D'action
Target of Action
It is used as a pharmaceutical intermediate in the preparation of sitagliptin , which is a known inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is involved in glucose metabolism and plays a significant role in the pathophysiology of type 2 diabetes .
Mode of Action
As an intermediate in the synthesis of sitagliptin , it may contribute to the overall mechanism of Sitagliptin, which works by inhibiting DPP-4 . This inhibition prolongs the action of incretin hormones, increasing insulin release and decreasing glucagon levels in the blood in a glucose-dependent manner .
Biochemical Pathways
As a precursor to sitagliptin , it may indirectly influence the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Pharmacokinetics
As a pharmaceutical intermediate, its properties would be significantly altered during the synthesis of the final drug product, sitagliptin .
Result of Action
As a precursor to sitagliptin , it may contribute to the overall effects of Sitagliptin, which include improved control of blood glucose levels .
Action Environment
As a pharmaceutical intermediate, its stability and reactivity would be important considerations during the synthesis of sitagliptin .
Analyse Biochimique
Biochemical Properties
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical agents. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones that stimulate insulin secretion and lower blood glucose levels . Additionally, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can bind to various proteins, influencing their conformation and activity.
Cellular Effects
The effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling. By inhibiting dipeptidyl peptidase-4, the compound enhances the activity of incretin hormones, which in turn promotes insulin secretion and improves glucose uptake by cells . This modulation of cell signaling pathways can lead to changes in gene expression, particularly genes involved in glucose metabolism and insulin sensitivity.
Molecular Mechanism
At the molecular level, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of dipeptidyl peptidase-4, preventing the enzyme from degrading incretin hormones . This inhibition results in prolonged incretin activity, which enhances insulin secretion and lowers blood glucose levels. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on dipeptidyl peptidase-4 over extended periods, although slight decreases in potency may occur due to gradual degradation.
Dosage Effects in Animal Models
The effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At low doses, the compound effectively inhibits dipeptidyl peptidase-4 and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, such as the pancreas and liver, where it exerts its effects on glucose metabolism. The compound’s distribution is also influenced by its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed, and the product is isolated through distillation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective and readily available reagents is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
- 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- Sitagliptin Phosphate
- 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 7-(2-chloropyrimidin-4-yl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Activité Biologique
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 886886-04-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is , with a molecular weight of 138.17 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine class. For instance:
- Mechanism of Action : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and the modulation of NF-κB and p53 signaling pathways. For example, a related compound demonstrated increased apoptosis via caspase activation while suppressing NF-κB expression and promoting pro-apoptotic factors like Bax and ROS production .
- Case Study : A study evaluated a series of pyrazolo[1,5-a][1,3,5]triazines for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds exhibited stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The triazole ring in compounds like 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been associated with antimicrobial properties . Research indicates that derivatives can target bacterial infections effectively due to their unique structural features that inhibit bacterial growth without affecting human cells .
Neuroprotective Effects
Emerging evidence suggests that certain derivatives may possess neuroprotective properties , potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .
Research Findings
Synthesis and Derivatives
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Various synthetic routes have been explored to produce derivatives with improved efficacy against specific targets.
Propriétés
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHYZWPWNOJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680180 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886886-04-0 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886886-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.